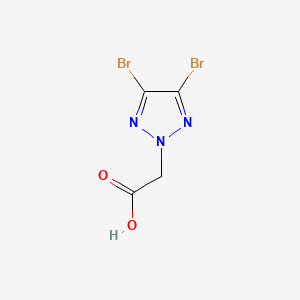

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid

Description

2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic acid is a brominated triazole derivative featuring a 1,2,3-triazole core substituted with two bromine atoms and an acetic acid moiety. For example, 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetic acid could be hypothesized, where bromines occupy the 4- and 5-positions of the triazole ring.

Properties

IUPAC Name |

2-(4,5-dibromotriazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCRNHYSVBKGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1N=C(C(=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate triazole precursors with brominating agents under controlled conditions. One common method includes the use of dibromination reactions where a triazole derivative is treated with bromine in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, which are useful intermediates in further chemical synthesis.

Scientific Research Applications

Synthesis of Bioactive Compounds

The dibromo-substituted triazole moiety can serve as a versatile building block in organic synthesis. For instance, it has been utilized in the regioselective synthesis of various substituted triazoles through alkylation and arylation reactions. The presence of bromine atoms allows for further functionalization, enabling the creation of diverse chemical entities with potential pharmacological properties .

Drug Development

Compounds containing the 1,2,3-triazole unit have been extensively studied for their therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities. For example, derivatives of 1,2,3-triazoles have shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation . The introduction of the dibromo-triazole structure may enhance the binding affinity and selectivity towards biological targets.

Antiprotozoal Activity

Research has indicated that triazole derivatives exhibit antiprotozoal activity against pathogens such as Trypanosoma brucei and Plasmodium falciparum. The synthesis of novel triazole compounds has been linked to improved efficacy against these protozoa while minimizing cytotoxic effects on host cells . This suggests that 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid could be a valuable precursor in developing new antiprotozoal agents.

Case Studies

Mechanism of Action

The mechanism of action of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid with structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations and Electronic Effects Triazole Isomerism: The 1,2,3-triazole core in the target compound differs from 1,2,4-triazole derivatives (e.g., ’s compound) in electronic distribution and steric profile. For example, 1,2,3-triazoles exhibit stronger dipole moments, influencing reactivity in cross-coupling or cycloaddition reactions . Bromine Substitution: Dibromination increases molecular weight and lipophilicity compared to non-brominated analogues (e.g., 2-(2H-1,2,3-triazol-2-yl)acetic acid). Bromine’s electron-withdrawing effects may enhance stability and alter solubility in polar solvents .

Synthesis Methods The target compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation (). Dibromination could occur either pre- or post-cycloaddition. For instance, highlights the use of 4,5-dibromo-2H-1,2,3-triazole as a precursor, suggesting bromine introduction prior to acetic acid functionalization. In contrast, 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid () is synthesized via Mitsunobu reactions or direct bromination of triazole intermediates .

Physicochemical Properties Molecular Weight and Solubility: The dibromo derivative (hypothetical MW ~284.90) is significantly heavier than non-brominated analogues (MW ~127.10), likely reducing aqueous solubility but improving lipid membrane permeability . Hydrogen Bonding: Compounds like 2-(5-amino-2H-tetrazol-2-yl)acetic acid () form extensive hydrogen-bonded networks, whereas brominated triazoles may prioritize halogen bonding in crystal packing .

Applications Pharmaceuticals: Brominated triazoles are explored as antimicrobial or anticancer agents due to bromine’s ability to enhance binding to biological targets. Materials Science: The acetic acid moiety enables coordination to metal ions, making these compounds suitable for designing metal-organic frameworks (MOFs) or catalysts .

Research Findings and Challenges

- Crystallography : While X-ray data for the target compound is absent, related structures (e.g., ’s tetrazole derivative) reveal planar heterocyclic cores and dihedral angles between the ring and carboxyl group, critical for understanding packing interactions .

- Synthetic Challenges : Regioselective dibromination of 1,2,3-triazoles remains a hurdle, as competing reactions may lead to mixed regioisomers. ’s use of pre-brominated triazole precursors offers a workaround .

Biological Activity

2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic acid is a compound that belongs to the class of substituted triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of 2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic Acid

The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate precursors through methods such as hydrazine oxidative cyclization or diazotization reactions. These processes allow for regioselective functionalization at the N2 position of the triazole ring, which is crucial for enhancing biological activity .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential as an antimicrobial agent against various bacterial strains. Notably, studies indicate that triazoles can inhibit the growth of Escherichia coli, Bacillus subtilis, and other pathogens due to their ability to interfere with cellular processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| B. subtilis | 8 µg/mL |

| Pseudomonas fluorescens | 32 µg/mL |

Antifungal Activity

The triazole class is well-known for its antifungal properties. Compounds similar to 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid have demonstrated efficacy against fungal infections by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Emerging research highlights the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For instance, studies have shown that certain triazole compounds can inhibit acetyl-CoA carboxylase (ACC), a target in cancer metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that modifications at the N2 position significantly enhanced antimicrobial activity against resistant strains of bacteria. The dibromo substitution pattern was particularly effective in increasing potency .

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that dibromo-substituted triazoles induced apoptosis through mitochondrial pathways. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of signaling pathways associated with cell survival .

The biological activity of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key metabolic enzymes involved in cellular respiration and biosynthesis.

- Membrane Disruption : By integrating into microbial membranes, it alters membrane fluidity and integrity, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for extended periods (18 hours), followed by distillation under reduced pressure and crystallization using water-ethanol mixtures. This method yields ~65% purity, with critical parameters including solvent choice, reflux duration, and cooling rates to avoid premature precipitation .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for functional group identification. For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) ensures purity and quantifies active components, as demonstrated in triazole derivative analyses .

Q. What reaction mechanisms govern the formation of dibromo-triazole acetic acid derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclocondensation. For example, bromine atoms in α,α'-dibromo-o-xylene derivatives undergo bis-alkylation with isocyanoacetate esters, followed by cyclization under acidic conditions. Computational studies (e.g., DFT) can model transition states to validate mechanistic pathways .

Advanced Research Questions

Q. How can continuous-flow synthesis improve the efficiency and sustainability of producing this compound?

- Methodological Answer : Continuous-flow systems (e.g., microreactors) enable precise temperature and residence time control, reducing side reactions. highlights such systems for triazole derivatives, achieving higher yields (>80%) with reduced solvent waste compared to batch methods. Key parameters include flow rate optimization and in-line purification modules .

Q. What computational strategies are effective for designing novel derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can predict reactivity and stability. ICReDD’s approach integrates experimental data into computational workflows to prioritize synthetic targets, reducing trial-and-error cycles. For example, docking studies can screen derivatives for binding affinity to biological targets .

Q. How do researchers resolve contradictions in spectroscopic data for dibromo-triazole derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic patterns.

- X-ray crystallography for unambiguous structural assignment, as shown in .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controls for solvent effects. For example, triazole derivatives in were tested against microbial strains via agar diffusion. Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., halogens, alkyl groups) to correlate modifications with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.